N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrochloride
Description
N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic thiazole derivative designed as a tubulin inhibitor. Thiazole-based compounds are known for their antiproliferative properties, often targeting the colchicine binding site (CBS) of tubulin to disrupt microtubule dynamics . The compound features:
- A 2,4-dimethoxyphenyl group at the N-position of the thiazole ring, providing electron-donating methoxy substituents.
- A 2,5-dimethylfuran-3-yl group at the 4-position of the thiazole, contributing hydrophobic and aromatic interactions.
- A hydrochloride salt to enhance aqueous solubility.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S.ClH/c1-10-7-13(11(2)22-10)15-9-23-17(19-15)18-14-6-5-12(20-3)8-16(14)21-4;/h5-9H,1-4H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTSMOBYVIWWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be summarized as follows:
- Molecular Formula : C16H18N2O3S·HCl
- Molecular Weight : 350.85 g/mol
- CAS Number : 88484-90-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine have demonstrated significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | S. aureus | 32 µg/mL |
| 3j | E. faecium | 64 µg/mL |
| 7 | C. albicans | 16 µg/mL |
These findings suggest that modifications in the thiazole structure can enhance antimicrobial efficacy against resistant strains .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the effects of thiazole derivatives on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results showed:
- Compound 88 : Exhibited an IC50 of 0.06 µM against NCI-H522 non-small cell lung cancer.
- Compound 89 : Showed significant growth inhibition with GI% values ranging from 25% to 41% across multiple cancer types.
These results underscore the potential of thiazole-based compounds as leads for new anticancer drugs .
Antioxidant Activity
The antioxidant potential of thiazole derivatives is another area of interest. Compounds containing thiazole rings have been reported to scavenge free radicals effectively.
Table 2: Antioxidant Activity of Thiazole Derivatives
| Compound | Assay Method | Scavenging Activity (%) |
|---|---|---|
| 89 | DPPH | 78 |
| 90 | ABTS | 65 |
The antioxidant activity may contribute to the protective effects observed in various biological systems .
Chemical Reactions Analysis
Substitution Reactions
The compound’s thiazole ring and aromatic substituents undergo nucleophilic and electrophilic substitutions:
- Amino group reactivity : The 2-amine group participates in acylations (e.g., with chloroacetyl chloride) and alkylations (e.g., with alkyl halides) under basic conditions (K₂CO₃/DMF) .
- Furan ring modifications : The 2,5-dimethylfuran moiety undergoes electrophilic substitution (e.g., bromination with NBS) at the 4-position .
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Acylation | Chloroacetyl chloride, DMF, 70°C | N-acetylated thiazole derivatives |
| Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 4-Bromo-furan-thiazole analogs |
Oxidation and Reduction
- Oxidation : The thiazole sulfur atom is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
- Reduction : The amine group is reduced to a secondary amine using NaBH₄ or LiAlH₄ in THF .
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfur oxidation | H₂O₂ (30%), acetic acid, 50°C | Thiazole sulfoxide/sulfone |
| Amine reduction | LiAlH₄, THF, reflux | Secondary amine derivative |
Acid-Base Reactivity
The hydrochloride salt dissociates in polar solvents (e.g., water, DMSO), releasing the free base. Deprotonation occurs under alkaline conditions (pH > 10), regenerating the amine .
| Property | Conditions | Observations |
|---|---|---|
| Solubility | Water, ethanol, DMSO | High solubility (>50 mg/mL) |
| pKa | Estimated 6.8 (amine group) | Protonation at physiological pH |
Cyclization and Ring-Opening
- Cyclization : Under acidic conditions (e.g., polyphosphoric acid), the compound forms fused heterocycles (e.g., quinoline derivatives) via intramolecular cyclization .
- Furan ring-opening : Treatment with strong acids (H₂SO₄) cleaves the furan ring to yield diketone intermediates .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Intramolecular cyclization | Polyphosphoric acid, 120°C, 2–3 hours | Quinoline-fused thiazole |
| Furan cleavage | H₂SO₄ (conc.), 100°C | 1,4-Diketone derivatives |
Biological Activity and Stability
Comparison with Similar Compounds
Substituent Effects on Antiproliferative Activity
Key structural variations among analogs and their impacts are summarized below:
Key Trends :
- Electron-donating groups (e.g., methoxy) at the N- and C4-positions enhance activity, as seen in 10s .
- Bulky hydrophobic groups (e.g., naphthyl) may improve cell permeability but compromise solubility .
- Electron-withdrawing substituents (e.g., nitro, chloro) reduce potency, likely due to disrupted CBS interactions .
Binding Mode and Tubulin Inhibition
- Target Compound : Predicted to bind the CBS similarly to 10s , with the dimethylfuran group occupying a hydrophobic pocket. The methoxy groups stabilize binding via hydrogen bonding .
- Analog 10s : Demonstrated direct tubulin polymerization inhibition (comparable to CA-4) and G2/M phase arrest in SGC-7901 cells .
- Chlorinated Analogs : Dichlorophenyl derivatives (e.g., ) may exhibit stronger van der Waals interactions but reduced specificity due to increased steric hindrance.
Pharmacokinetic Considerations
- Hydrochloride Salt : Improves solubility over freebase forms, critical for bioavailability .
- Methoxy vs. Methyl Groups : Methoxy substituents (as in 10s ) enhance metabolic stability compared to methyl groups, which are prone to oxidation .
- Naphthyl vs. Aryl Groups : Naphthyl-containing analogs (e.g., ) may exhibit longer half-lives due to increased lipophilicity but risk higher toxicity.
Q & A
Basic: What synthetic methodologies are employed to prepare N-(2,4-dimethoxyphenyl)-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrochloride?
Answer:
The synthesis typically involves cyclization of α-haloketones with thiourea derivatives. For example:
- Step 1: Formation of the thiazole core via refluxing 2-aminothiazole precursors with substituted haloketones in polar solvents (e.g., DMF or pyridine) at 90–100°C for 3–6 hours .
- Step 2: Subsequent coupling of the thiazole intermediate with 2,4-dimethoxyphenylamine under acidic conditions (e.g., HCl catalysis) to form the secondary amine .
- Step 3: Salt formation (hydrochloride) via treatment with HCl gas in methanol, followed by recrystallization from DMSO/water (2:1) .
Key Considerations:
- Purification often requires column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt.
- Yields are typically 50–70%, depending on substituent steric effects .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
- X-ray crystallography confirms the planar thiazole ring and intermolecular hydrogen bonding (N–H⋯N and C–H⋯O interactions), critical for stabilizing the hydrochloride salt .
- NMR spectroscopy (¹H/¹³C):
- Mass spectrometry (HRMS): Molecular ion peaks [M+H]⁺ align with theoretical masses (e.g., m/z 415.12 for C₁₉H₂₂N₂O₃S·HCl) .
Advanced: What mechanistic insights explain its antiproliferative activity in cancer cells?
Answer:
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics:
- Tubulin polymerization assays show IC₅₀ values of 0.8–1.2 µM, comparable to CA-4 (a known tubulin inhibitor) .
- Cell cycle arrest at G2/M phase (e.g., in SGC-7901 gastric cancer cells) occurs in a concentration-dependent manner (24–48 hr exposure) .
Supporting Data:
| Assay | Result | Reference |
|---|---|---|
| Tubulin polymerization | IC₅₀ = 1.0 µM | |
| G2/M arrest (48 hr) | 80% cell accumulation at 5 µM | |
| Molecular docking | Binding energy = -9.2 kcal/mol |
Advanced: How do structural modifications (SAR) influence bioactivity?
Answer:
- Dimethoxy vs. nitro substituents:
- Hydrochloride salt improves aqueous solubility (2.5 mg/mL in PBS) compared to the free base (0.3 mg/mL) .
SAR Trends:
| Substituent | Activity (IC₅₀, µM) | LogP |
|---|---|---|
| 2,4-Dimethoxyphenyl | 1.0 | 3.2 |
| 3-Nitrophenyl | 5.8 | 2.1 |
| 4-Methylfuran | 8.3 | 3.5 |
Advanced: What challenges arise in formulation due to the hydrochloride salt?
Answer:
- pH-dependent solubility: The hydrochloride salt is stable in acidic buffers (pH 3–5) but precipitates in neutral physiological conditions .
- Strategies:
Methodological: How to resolve contradictions in biological activity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
